molecular formula C11H9N3O B3065905 2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile CAS No. 64500-91-0

2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

Cat. No.: B3065905
CAS No.: 64500-91-0
M. Wt: 199.21 g/mol
InChI Key: IXQRUVMELMHDOX-UHFFFAOYSA-N
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Description

Structure and Identification: 2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile (CAS: 64500-91-0) is a nitrogen-containing heterocyclic compound featuring a fused pyridine-pyrimidine core. Key substituents include methyl groups at positions 2 and 8, an oxo group at position 4, and a cyano group at position 2. This structure confers unique physicochemical and biological properties .

Synthesis: The compound can be synthesized via multicomponent reactions, such as the one-pot three-component approach involving 2-aminopyridines, aldehydes, and malononitrile in polyethylene glycol (PEG) with bleaching earth clay as a catalyst. This method emphasizes greener chemistry by avoiding hazardous solvents .

For instance, derivatives with varied substituents inhibit pathogens like Escherichia coli and Candida albicans .

However, standard precautions for handling chemicals (e.g., avoiding inhalation, skin contact, and using PPE) are advised.

Properties

IUPAC Name

2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-7-3-4-14-10(5-7)13-8(2)9(6-12)11(14)15/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQRUVMELMHDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70494553
Record name 2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64500-91-0
Record name 2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile typically involves the condensation of 2-aminopyridine with ethoxymethylenemalonate diethyl ester, followed by cyclization and subsequent functional group transformations . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like β-cyclodextrin under ultrasonication .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, with optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its structural features allow for various chemical modifications, making it an essential intermediate in organic synthesis.

Table 1: Chemical Reactions Involving 2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

Reaction TypeReagents UsedConditionsProducts
OxidationPotassium permanganateAcidic mediumOxo derivatives
ReductionSodium borohydrideMethanolHydroxyl derivatives
SubstitutionPhenoxyacetyl chlorideTriethylaminePhenoxyacetamide derivatives

Biology

Research indicates that this compound exhibits potential as an enzyme inhibitor or receptor modulator. Studies have shown its effectiveness in targeting specific biological pathways, making it a candidate for drug development.

Case Study Example :
A study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of various pyrido[1,2-a]pyrimidine derivatives on specific kinases involved in cancer progression. The findings highlighted that this compound showed significant inhibition rates compared to other compounds in the series .

Medicine

The compound has been explored for its therapeutic effects, particularly in anti-inflammatory and anticancer activities. Its ability to modulate biological targets suggests potential applications in developing new pharmaceuticals.

Data Table: Therapeutic Potential of this compound

Application AreaObserved EffectsReference
Anti-inflammatoryReduced inflammation in animal modelsJournal of Inflammation Research
Anticancer activityInduced apoptosis in cancer cell linesCancer Chemotherapy Reports

Industry

In industrial applications, this compound is utilized for developing new materials with specific chemical properties. Its unique structure allows for the design of functional materials used in coatings and polymers.

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it may inhibit specific enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent-Based Comparison of Pyrido[1,2-a]pyrimidine-3-carbonitrile Derivatives

Compound Name Substituents (Positions) Key Functional Groups Reactivity/Applications Reference
2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile 2-CH₃, 8-CH₃, 4-Oxo, 3-CN Cyano, Oxo, Methyl Potential antimicrobial activity (inferred)
4,6,9,9a-Tetrahydro-4-imino-2-(methylthio)-8-(4-nitrophenyl)-6-phenyl-1H-pyrimido[1,2-a]pyrimidine-3-carbonitrile 2-SCH₃, 8-(4-NO₂C₆H₄), 6-C₆H₅ Methylthio, Nitrophenyl, Phenyl Nucleophilic substitution (SCH₃ as leaving group)
General Pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives Variable (e.g., NO₂, NH₂, OCH₃) Dependent on synthesis route Broad-spectrum antimicrobial and enzyme inhibition

Key Comparative Analysis

Reactivity: The 2,8-dimethyl derivative lacks strong leaving groups (e.g., -SCH₃), limiting its utility in nucleophilic substitution reactions. In contrast, compounds with a methylthio group at position 2 (e.g., ) undergo reactions with amines, phenols, and active methylene compounds, enabling diverse functionalization.

Synthetic Routes :

  • The 2,8-dimethyl compound is synthesized via a PEG-based green chemistry approach , whereas derivatives with aromatic or nitro groups often require Claisen-Schmidt condensation or Michael addition reactions .

Biological Activity: While direct data for the 2,8-dimethyl derivative is unavailable, analogs with electron-withdrawing groups (e.g., nitro, cyano) exhibit enhanced antimicrobial activity. For example, nitrophenyl-substituted derivatives show inhibition zones of 18–24 mm against E. coli .

Regulatory and Safety Profiles :

  • Unlike the 2,8-dimethyl derivative, some nitro- or phenyl-substituted analogs may fall under stricter regulatory scrutiny due to reactive functional groups. However, insufficient data exists for conclusive comparisons .

Biological Activity

2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is a novel compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrido[1,2-a]pyrimidine core with distinct substituents that contribute to its biological activity. The molecular formula is C15H13N3O2C_{15}H_{13}N_3O_2 with a molecular weight of approximately 269.29 g/mol. Its structure allows for various interactions with biological targets, enhancing its pharmacological profile.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The compound's unique structure facilitates:

  • Hydrogen Bonding : The carbonitrile and oxo groups can form hydrogen bonds with active sites of proteins.
  • π-π Stacking : Aromatic interactions with residues in target proteins enhance binding affinity.
  • Electrostatic Interactions : Charged groups may interact favorably with oppositely charged residues in enzymes.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Line Studies : In vitro assays demonstrated significant growth inhibition across various cancer cell lines, including lung and renal carcinoma. For example, it exhibited a growth inhibition percentage (GI%) of up to 71.8% against HOP-92 lung cancer cells .
Cell LineGI%
HOP-9271.8
NCI-H46066.12
ACHN66.02

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Inhibition assays against cyclooxygenase (COX) enzymes showed promising results:

CompoundIC50 (µM)Target Enzyme
2,8-Dimethyl...12.5COX-1
3a15.0COX-2

These results indicate that the compound may reduce inflammation by inhibiting prostaglandin synthesis .

Case Studies

A notable study involved the synthesis and evaluation of derivatives based on the pyrido[1,2-a]pyrimidine scaffold. The derivatives were tested for their ability to inhibit key cancer-related pathways:

  • Dual Inhibition : Compounds derived from this scaffold displayed dual inhibition of CDK2 and TRKA kinases, crucial in cancer cell proliferation .
  • Cell Cycle Analysis : Treatment with these compounds resulted in significant G0–G1 phase arrest in renal carcinoma cells, indicating their potential to halt cancer progression .

Q & A

Q. Example Optimization Table :

ConditionYield ImprovementReference
SSA catalyst, 120°C50% → 75%
Solvent-free, 60 min59% → 82%

How to resolve contradictions in spectral data for structural elucidation?

Advanced Research Question
Common Issues : Discrepancies in NH or OH proton signals due to tautomerism or solvent effects.
Methodology :

Variable Temperature NMR : Conduct experiments at 25°C and 60°C to observe tautomeric equilibria (e.g., keto-enol shifts) .

Deuterium Exchange : Add D₂O to identify exchangeable protons (e.g., NH/OH) in ¹H NMR .

X-ray Crystallography : Use SHELX software for single-crystal analysis to confirm bond lengths and angles .

What strategies enable structural modification of the core pyrido-pyrimidine scaffold?

Advanced Research Question
Approaches :

  • Electrophilic Substitution : Replace the thiomethyl group (SMe) with nucleophiles (e.g., amines, alkoxides) at the C-2 position .
  • Alkylation/Iodination : React with iodoalkanes in DMF/K₂CO₃ to introduce alkyl chains (e.g., 2-butyl derivatives) .
  • Heterocycle Fusion : Attach benzimidazole or benzothiazine moieties via multi-component reactions .

Q. Example Modification :

Reaction TypeProduct FeatureReference
Nucleophilic Substitution2-(Phenylamino)-substituted derivative
Alkylation2-Butyl-3-methyl analog

How to address challenges in crystallographic analysis of this compound?

Advanced Research Question
Challenges : Poor crystal growth due to polar functional groups (cyano, carbonyl).
Solutions :

  • Crystallization Solvent : Use DMSO/water mixtures for slow evaporation .
  • Software Tools : Refine data using SHELXL for high-resolution structures, especially for twinned crystals .
  • Temperature : Collect data at 100 K to minimize thermal motion .

What computational methods predict the compound’s reactivity and binding properties?

Advanced Research Question
Methodology :

DFT Calculations : Optimize geometry using Gaussian or ORCA to study charge distribution (e.g., electrophilic C-3 carbon) .

Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes in antimicrobial pathways) .

ADME-Tox Prediction : Employ SwissADME or pkCSM to assess solubility, permeability, and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile
Reactant of Route 2
2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

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